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Compound of Interest

Compound Name: Budiodarone

Cat. No.: B1668027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two antiarrhythmic

drugs, Budiodarone and its chemical analog, amiodarone. Understanding the distinct

metabolic profiles of these compounds is crucial for drug development, predicting drug-drug

interactions, and anticipating potential toxicities. This document summarizes key experimental

data, outlines methodologies, and visualizes the metabolic pathways to facilitate a

comprehensive understanding.

Executive Summary
Amiodarone, a highly effective antiarrhythmic agent, is limited by a challenging

pharmacokinetic profile, including a long half-life and extensive metabolism by cytochrome

P450 (CYP) enzymes, leading to significant drug-drug interactions and potential for organ

toxicity. Budiodarone, a structural analog of amiodarone, was designed to retain the

therapeutic efficacy of amiodarone while possessing a more favorable metabolic profile. The

key difference lies in their primary routes of metabolism: amiodarone undergoes slow, CYP-

mediated oxidation, whereas budiodarone is rapidly hydrolyzed by esterases. This

fundamental difference results in a significantly shorter half-life and a potentially reduced risk of

CYP-based drug interactions for budiodarone.
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The following tables summarize the key quantitative data comparing the metabolism of

amiodarone and budiodarone.

Table 1: Key Pharmacokinetic and Metabolic Parameters

Parameter Amiodarone Budiodarone Reference

Primary Metabolic

Pathway

N-deethylation,

Hydroxylation
Ester Hydrolysis [1][2][3]

Primary Metabolizing

Enzymes
CYP3A4, CYP2C8

Plasma and Tissue

Esterases
[1][2][4]

Primary Active

Metabolite

Desethylamiodarone

(DEA)

ATI-2000

(electrophysiologically

inactive)

[5][6]

Half-life (t½) 15-142 days ~7 hours [6][7]

Elimination

Primarily hepatic

metabolism and biliary

excretion

Rapidly metabolized

and eliminated
[1][6]

Table 2: Enzyme Kinetics of Amiodarone N-deethylation
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Enzyme Km (μM)

Vmax
(pmol/min/mg
protein or
pmol/min/pmol
CYP)

Reference

Human Liver

Microsomes (pooled)
31.6 ± 7.5

1.2 ± 0.7

pmol/min/pmol of CYP
[4]

Recombinant Human

CYP3A4
- - [4]

Recombinant Human

CYP2C8
- - [4][8]

Rabbit Liver

Microsomes (MDEA

Hydroxylation)

6.39 ± 1.07
0.56 ± 0.21

nmol/min/mg protein
[4]

Rat Liver Microsomes

(MDEA Hydroxylation)
25.2

54 pmol/mg

protein/min
[9]

Human Liver

Microsomes (MDEA

Hydroxylation)

19.4
17.3 pmol/mg

protein/min
[9]

Note: Specific Km and Vmax values for budiodarone esterase metabolism are not readily

available in the public domain, reflecting its rapid hydrolysis.

Metabolic Pathways
The metabolic pathways of amiodarone and budiodarone are distinctly different, leading to

their varied pharmacokinetic profiles.

Amiodarone Metabolism
Amiodarone undergoes extensive and complex metabolism primarily in the liver. The major

metabolic pathway is N-deethylation to form its principal active metabolite, desethylamiodarone

(DEA). This reaction is predominantly catalyzed by cytochrome P450 enzymes, specifically
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CYP3A4 and CYP2C8[1][4]. Further metabolism of amiodarone and DEA occurs through

various other pathways, including:

Hydroxylation: The addition of hydroxyl groups to the butyl side chain.

Deiodination: The removal of iodine atoms.

O-dealkylation

N-oxidation

Glucuronidation[3][10][11]

The slow rate of metabolism and the long half-lives of both amiodarone and its active

metabolite, DEA, contribute to the drug's accumulation in tissues and the potential for adverse

effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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